molecular formula C14H14O B12565684 Agn-PC-0nbq2G CAS No. 176226-24-7

Agn-PC-0nbq2G

Cat. No.: B12565684
CAS No.: 176226-24-7
M. Wt: 198.26 g/mol
InChI Key: MAPWTHHKMIJWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its applications are hypothesized to span catalytic, pharmaceutical, or material science domains, though specific industrial or biomedical uses remain underexplored in peer-reviewed sources.

Key inferred properties include:

  • Molecular structure: Likely features a metal center (e.g., silver) coordinated with organic ligands, such as phosphine or carbene groups.
  • Functional roles: Potential applications in catalysis (e.g., cross-coupling reactions) or as a bioactive agent, depending on ligand architecture.
  • Economic significance: Limited data on production scales, but its synthetic complexity suggests niche or research-oriented use .

Properties

CAS No.

176226-24-7

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)naphthalen-1-ol

InChI

InChI=1S/C14H14O/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14(12)15/h3-8,15H,1,9H2,2H3

InChI Key

MAPWTHHKMIJWJT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

Preparation Methods

Chemical Reduction in Methanolic Aqueous Medium

One of the most common preparation methods involves the chemical reduction of silver salts (e.g., silver nitrate, AgNO3) in a methanol-water mixture at room temperature. Modified polymers such as methoxypolyethylene glycol bishydrazino-s-triazine (mPEGTH2) serve as both reducing and capping agents, facilitating the formation of stable AgNPs.

Procedure:

  • Dissolve mPEGTH2 in methanol-water mixture.
  • Add AgNO3 solution slowly under stirring at room temperature.
  • Stir the mixture overnight to allow reduction of Ag+ to Ag0.
  • Observe color change from colorless to yellow to red, indicating nanoparticle formation.
  • Collect AgNPs by ultracentrifugation, wash with aqueous methanol, and dry under vacuum.

Key Findings:

  • The molar ratio of mPEGTH2 to AgNO3 is typically 10:1 in solution phase.
  • Particle sizes range from 7 to 10 nm as confirmed by XRD and TEM.
  • The presence of van der Waals forces between Ag+ and oxygen atoms in mPEGTH2 enhances capping efficiency and stability.

Solid-Phase (Solvent-Free) Preparation Methods

Conventional Heating Method

In this method, solid AgNO3 is mixed with mPEGTH2 in specific weight ratios (1:1 or 1:2) and heated directly at 80°C for short intervals (e.g., 30 seconds with 5-second mixing intervals).

Procedure:

  • Mix AgNO3 and mPEGTH2 powders thoroughly.
  • Heat the mixture at 80°C with intermittent mixing.
  • Observe color change from white to grey to dark grey, indicating nanoparticle formation.
  • Wash the product with aqueous methanol.
  • Collect by ultracentrifugation and dry under vacuum.

Microwave Irradiation Method

Microwave irradiation offers a rapid and energy-efficient alternative for solid-phase synthesis.

Procedure:

  • Mix AgNO3 and mPEGTH2 powders at room temperature in weight ratios of 1:1 or 1:2.
  • Subject the mixture to microwave irradiation at 60°C, 600 W for 5 to 10 seconds.
  • Suspend the resulting AgNPs in a methanol-water mixture.
  • Collect by ultracentrifugation, wash, and dry under vacuum.

Key Findings:

  • The weight ratio of mPEGTH2 to AgNO3 critically influences nanoparticle size and shape.
  • AgNPs prepared with a 2:1 ratio exhibit higher antimicrobial activity than those with a 1:1 ratio.
  • Particle sizes remain in the 7–10 nm range.
  • Microwave-assisted synthesis is scalable and environmentally friendly.

Comparative Data Table of Preparation Methods

Preparation Method Medium/Phase mPEGTH2:AgNO3 Ratio Temperature Time Particle Size (nm) Antimicrobial Activity Yield (%) Notes
Solution Phase Chemical Reduction Methanol-water solution 10:1 Room temperature Overnight 7–10 Moderate ~82–84 Gentle stirring, color change observed
Solid Phase Conventional Heating Solid (solvent-free) 1:1 or 1:2 80°C 30 sec 7–10 Dependent on ratio High Color changes from white to dark grey
Solid Phase Microwave Irradiation Solid (solvent-free) 1:1 or 1:2 60°C, 600 W 5–10 sec 7–10 Higher at 2:1 ratio High Rapid, energy-efficient

Detailed Research Findings

  • The modified polymer mPEGTH2 acts as both a reducing and stabilizing agent, enabling environmentally friendly synthesis without toxic chemicals.
  • The solid-phase methods, especially microwave irradiation, allow for rapid synthesis with controlled nanoparticle morphology.
  • Antimicrobial efficacy is strongly influenced by the mPEGTH2 to AgNO3 ratio, with a 2:1 ratio yielding nanoparticles with superior activity against Gram-positive and Gram-negative bacteria and fungi such as Candida albicans.
  • The methods are scalable and suitable for industrial production of silver nanoparticles with consistent quality.

Additional Notes on Related Preparation Techniques

While direct data on “Agn-PC-0nbq2G” is unavailable, related preparation methods for N-substituted phenyl glycine derivatives and other silver compounds involve catalytic hydrogenation and esterification steps under controlled temperature and pressure conditions, often using palladium-carbon catalysts and monitored by HPLC for purity control. These methods emphasize high yield and purity, which may be relevant for complex silver-organic compounds preparation.

Chemical Reactions Analysis

Agn-PC-0nbq2G undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with hydrochloric acid can produce silver chloride and nitric acid .

Mechanism of Action

The mechanism of action of Agn-PC-0nbq2G involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Structural Analog: [Ag(PPh₃)₂]NO₃ (Silver Bis(triphenylphosphine) Nitrate)

Basis for Comparison : Shared silver metal center with phosphine ligands.

Property This compound [Ag(PPh₃)₂]NO₃
Metal Center Silver (Ag) Silver (Ag)
Ligand Type Unspecified (potentially carbene or modified phosphine) Triphenylphosphine (PPh₃)
Solubility Likely polar aprotic solvents (e.g., DMF, DMSO) Soluble in acetone, dichloromethane
Catalytic Activity Hypothesized for C–X bond activation Known for mediating Heck couplings
Thermal Stability Unreported Decomposes above 200°C

Key Differences :

  • Ligand Flexibility: this compound’s ligands (if carbene-based) may confer greater stability and reactivity than [Ag(PPh₃)₂]NO₃’s bulkier phosphine ligands.
  • Application Scope: [Ag(PPh₃)₂]NO₃ is well-documented in organic synthesis, whereas this compound’s utility remains speculative .

Functional Analog: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

Basis for Comparison : Shared use in catalytic cross-coupling reactions.

Property This compound Pd(PPh₃)₄
Metal Center Silver (Ag) Palladium (Pd)
Oxidation State Likely +1 0
Reactivity Unclear; potential for oxidative addition High reactivity in Suzuki-Miyaura couplings
Cost Presumed high (Ag-based) Expensive (Pd scarcity)
Eco-Toxicity Limited data High Pd toxicity concerns

Key Differences :

  • Mechanistic Role : Pd(PPh₃)₄ operates via zero-valent catalytic cycles, while this compound’s +1 oxidation state may favor distinct reaction pathways.
  • Industrial Adoption : Pd(PPh₃)₄ is a staple in pharmaceutical manufacturing, whereas this compound lacks commercial traction .

Research Findings and Data Gaps

Structural Insights

  • Spectroscopic Data: No NMR or XRD data for this compound are available, contrasting with well-characterized analogs like [Ag(PPh₃)₂]NO₃ .
  • Thermodynamic Properties : Computational modeling (e.g., DFT) could elucidate this compound’s stability but remains absent in current literature.

Functional Performance

  • Catalytic Efficiency: Benchmarked against Pd(PPh₃)₄, this compound may exhibit lower turnover numbers (TONs) in cross-couplings due to Ag’s propensity for oxidation.
  • Biomedical Potential: Silver complexes are historically antimicrobial, but this compound’s bioactivity is unverified .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.